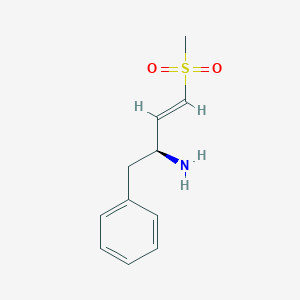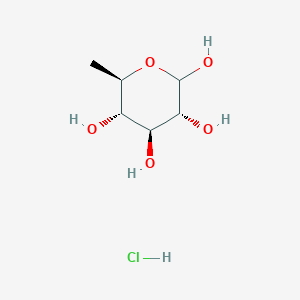
(3R,4S,5S,6R)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetraol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S,5S,6R)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetraol hydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, and is characterized by multiple hydroxyl groups and a methyl group. This compound is often used in research due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S,6R)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetraol hydrochloride typically involves the reduction of corresponding lactones or the hydrogenation of suitable precursors. One common method includes the catalytic hydrogenation of 6-methyltetrahydro-2H-pyran-2-one in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same catalytic hydrogenation but is optimized for large-scale production with controlled temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
(3R,4S,5S,6R)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetraol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form fully saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products
Oxidation: Formation of 6-methyltetrahydro-2H-pyran-2,3,4,5-tetraone.
Reduction: Formation of fully saturated tetrahydropyran derivatives.
Substitution: Formation of halogenated or alkylated tetrahydropyran derivatives.
科学的研究の応用
(3R,4S,5S,6R)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetraol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
作用機序
The mechanism by which (3R,4S,5S,6R)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetraol hydrochloride exerts its effects is primarily through its interaction with specific molecular targets. The hydroxyl groups allow for hydrogen bonding and interactions with enzymes and receptors, influencing various biochemical pathways. The compound’s structure enables it to act as a substrate or inhibitor in enzymatic reactions, thereby modulating biological processes.
類似化合物との比較
Similar Compounds
(3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one:
6-Methyltetrahydro-2H-pyran-2-one: A precursor in the synthesis of the target compound, it lacks the multiple hydroxyl groups.
Uniqueness
(3R,4S,5S,6R)-6-Methyltetrahydro-2H-pyran-2,3,4,5-tetraol hydrochloride is unique due to its combination of multiple hydroxyl groups and a methyl group on the tetrahydropyran ring. This unique structure imparts specific reactivity and interaction capabilities, making it valuable in various research and industrial applications.
特性
分子式 |
C6H13ClO5 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC名 |
(3R,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol;hydrochloride |
InChI |
InChI=1S/C6H12O5.ClH/c1-2-3(7)4(8)5(9)6(10)11-2;/h2-10H,1H3;1H/t2-,3-,4+,5-,6?;/m1./s1 |
InChIキー |
YREMZNGWICLMSF-BMZZJELJSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O.Cl |
正規SMILES |
CC1C(C(C(C(O1)O)O)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



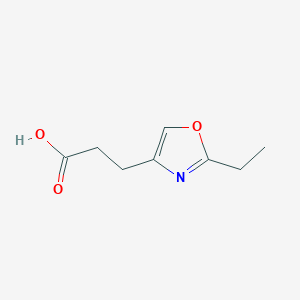
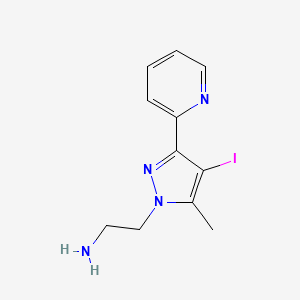

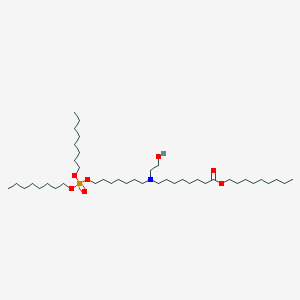
![6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine](/img/structure/B13348539.png)

![6-Fluoro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13348550.png)
![(8AR,9R,10R,11aS,Z)-10-hydroxy-9-((R)-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13348558.png)

![2-{2-[(1s,2s)-2-{[1-(8-Methylquinolin-2-Yl)piperidine-4-Carbonyl]amino}cyclopentyl]ethyl}benzoic Acid](/img/structure/B13348572.png)
![tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate](/img/structure/B13348579.png)
